Technical Monograph: 1-Chloroisoquinoline-5-carbonitrile
Technical Monograph: 1-Chloroisoquinoline-5-carbonitrile
Chemical Class: Halogenated Heteroaromatic Nitrile Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors) & Optoelectronic Materials[1]
Executive Summary
1-Chloroisoquinoline-5-carbonitrile (CAS 1231761-23-1) is a bifunctional heterocyclic building block characterized by a high degree of orthogonal reactivity.[1][2] Its molecular architecture features an electrophilic 1-chloro "warhead" susceptible to Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling, alongside a 5-cyano "anchor" that provides a stable handle for subsequent functional group interconversion (FGI).[1]
This compound is particularly valued in medicinal chemistry for generating 1-aminoisoquinoline scaffolds , a pharmacophore frequently observed in ATP-competitive kinase inhibitors and GPCR ligands.[1] The electron-withdrawing nature of the 5-cyano group enhances the electrophilicity at the C1 position, making this scaffold more reactive toward nucleophiles than its non-substituted analogs.[1]
Molecular Architecture & Physicochemical Profile[1][2]
The isoquinoline core is fused with a benzene ring carrying a nitrile group at the C5 position.[1] The nitrogen atom at position 2 renders the C1 position electron-deficient (similar to the 2-position in pyridine).[1] The C5-nitrile substituent exerts a long-range electron-withdrawing effect (–I, –M), further destabilizing the C1-Cl bond and lowering the activation energy for nucleophilic attack.[1]
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 1231761-23-1 | [1] |
| Molecular Formula | C₁₀H₅ClN₂ | |
| Molecular Weight | 188.61 g/mol | |
| Appearance | Off-white to pale yellow solid | Observed in analogs |
| Predicted LogP | ~2.8 | Hydrophobic, suitable for CNS penetration models |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | (Nitrile N, Isoquinoline N) |
| Rotatable Bonds | 0 | Rigid planar scaffold |
| Topological Polar Surface Area | ~36 Ų | Favorable for membrane permeability |
Synthetic Architecture & Manufacturing[1]
The industrial preparation of 1-chloroisoquinolines typically proceeds via the N-oxide rearrangement route.[1] This method is preferred over direct halogenation due to its high regioselectivity for the C1 position.[1]
Mechanism of Action: The Meisenheimer-Type Rearrangement
The transformation involves the activation of 5-cyanoisoquinoline-N-oxide using a phosphorylating agent (typically POCl₃).[1] The oxygen of the N-oxide attacks the phosphorus, creating an activated intermediate.[1] A chloride ion then attacks the C1 position, followed by elimination of the phosphate group and re-aromatization.[1]
Diagram 1: Synthetic Pathway
Figure 1: Regioselective synthesis of 1-Chloroisoquinoline-5-carbonitrile via N-oxide activation.
Reactivity Landscape & Functionalization[1]
The chemical utility of 1-Chloroisoquinoline-5-carbonitrile lies in its ability to undergo sequential, orthogonal functionalization.[1]
A. The C1-Chloro "Warhead" (High Reactivity)
The C1 position is the primary site of reactivity.[1]
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SNAr Displacement: The C1-Cl bond is highly labile toward nucleophiles (amines, alkoxides, thiols).[1] The 5-CN group enhances this reactivity relative to unsubstituted 1-chloroisoquinoline.[1]
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Conditions: Heat, polar aprotic solvent (DMF, DMSO), base (K₂CO₃, Et₃N).[1]
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Pd-Catalyzed Coupling: The C1-Cl bond serves as an excellent electrophile for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.[1]
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Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, Boronic acid, Na₂CO₃, Dioxane/Water.[1]
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B. The C5-Nitrile "Anchor" (Latent Reactivity)
The nitrile group is generally stable under the conditions used to functionalize C1, allowing it to be carried through early synthetic steps and transformed later.[1]
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Hydrolysis: To carboxylic acid (acidic/basic reflux) or primary amide.[1]
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Cyclization: Reaction with sodium azide to form a tetrazole (bioisostere of carboxylic acid).[1]
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Reduction: To primary amine (H₂/Raney Ni) or aldehyde (DIBAL-H).[1]
Diagram 2: Orthogonal Reactivity Map
Figure 2: Divergent reactivity pathways.[1] Blue paths indicate C1 functionalization; Red paths indicate C5 transformations.
Experimental Protocols
Protocol A: SNAr Displacement with Primary Amines
This protocol is self-validating via TLC monitoring (disappearance of the starting material spot at R_f ~0.6 in 20% EtOAc/Hexane).[1]
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Setup: Charge a reaction vial with 1-Chloroisoquinoline-5-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), and DIPEA (2.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours.
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Note: The electron-deficient nature of this scaffold may allow reaction at lower temperatures (60 °C) for highly nucleophilic amines.[1]
-
-
Workup: Dilute with water (precipitation often occurs).[1] Extract with EtOAc.[1][3] Wash organic layer with brine (3x) to remove DMSO.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
Used to install aryl or heteroaryl groups at C1.[1]
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Setup: In a microwave vial or round-bottom flask, combine 1-Chloroisoquinoline-5-carbonitrile (1.0 equiv), Arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1]
-
Solvent System: Add 1,4-Dioxane and 2M aq. Na₂CO₃ (3:1 ratio), degassed with nitrogen.[1]
-
Reaction: Heat to 90 °C (oil bath) or 110 °C (microwave, 30 min) under inert atmosphere.
-
Workup: Filter through Celite to remove Pd residues. Concentrate and purify via silica chromatography.
Handling, Stability & Safety (LCSS)
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][4]
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Storage & Stability:
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Temperature: Store at 2–8 °C (Refrigerated). While chemically stable at room temperature, cold storage prevents slow hydrolysis of the nitrile or oxidative degradation over long periods.[1]
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Sensitivity: Protect from moisture.[1] The C1-Cl bond is hydrolytically stable under neutral conditions but can hydrolyze to the isoquinolone (lactam) under strong acidic/basic aqueous conditions.[1]
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21192465, 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link][1][5]
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American Elements. (n.d.).[1][5] 1-Chloroisoquinoline-5-carbonitrile Product Data. Retrieved from [Link][1][5]
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Billingsley, K., et al. (2007).[1][4] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[1][4] (Cited via Sigma-Aldrich product literature for 1-chloroisoquinoline analogs).[1]
